An In-depth Technical Guide to the Physicochemical Properties of 6-(Aminomethyl)naphthalen-2-ol
An In-depth Technical Guide to the Physicochemical Properties of 6-(Aminomethyl)naphthalen-2-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-(Aminomethyl)naphthalen-2-ol is a bifunctional organic molecule featuring a naphthalene core substituted with both a hydroxyl and an aminomethyl group. This unique combination of a phenolic hydroxyl group and a primary amine confers upon it a distinct set of physicochemical properties that are of significant interest in medicinal chemistry and materials science. The aromatic scaffold provides a rigid backbone, while the functional groups offer sites for hydrogen bonding, salt formation, and further chemical modification. This guide provides a comprehensive overview of the structural, physical, and chemical characteristics of 6-(Aminomethyl)naphthalen-2-ol, offering field-proven insights and detailed experimental protocols for its synthesis and characterization. Due to the limited availability of direct experimental data for this specific molecule, this guide integrates predicted data with experimental values from closely related structural analogs to provide a robust and practical resource for researchers.
Molecular Structure and Identifiers
The foundational step in understanding the physicochemical profile of any compound is a thorough characterization of its molecular structure and associated identifiers.
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IUPAC Name: 6-(Aminomethyl)naphthalen-2-ol[1]
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Synonyms: 6-(Aminomethyl)-2-naphthol, 2-(Aminomethyl)-6-hydroxynaphthalene[2]
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CAS Number: 199387-77-4[1]
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Chemical Structure:
Source: PubChem CID 11816142
Physicochemical Properties: A Comparative Analysis
Table 1: Summary of Physicochemical Properties
| Property | Value for 6-(Aminomethyl)naphthalen-2-ol (Predicted/Inferred) | Experimental Data for 2-Naphthol (for comparison) | Rationale for Prediction/Inference |
| Physical Form | Solid[1] | Colorless crystalline solid[4] | The introduction of polar functional groups and an increase in molecular weight generally favor a solid state at standard conditions. |
| Melting Point (°C) | Not available | 121-123[4] | The presence of the aminomethyl group allows for strong intermolecular hydrogen bonding, which would be expected to significantly increase the melting point compared to 2-naphthol. |
| Boiling Point (°C) | Not available | 285-286[4][5] | Similar to the melting point, the increased polarity and hydrogen bonding capacity would lead to a substantially higher boiling point than 2-naphthol. |
| Aqueous Solubility | Likely sparingly soluble | 0.74 g/L[4] | The presence of both a basic amine and an acidic phenol group may increase aqueous solubility at specific pH values due to salt formation. However, the large naphthalene core will limit overall solubility in neutral water. |
| pKa (acidic) | ~9.5 - 10.5 | 9.51[4] | The phenolic proton's acidity is expected to be similar to that of 2-naphthol, with minor influence from the distant aminomethyl group. |
| pKa (basic) | ~9.0 - 10.0 | Not applicable | The primary amino group is expected to have a pKa in the typical range for benzylic amines. |
| logP (Octanol/Water Partition Coefficient) | 1.7 (Predicted)[3] | 2.7[6] | The addition of the polar aminomethyl group significantly decreases the lipophilicity (lowers the logP value) compared to the parent 2-naphthol. |
Synthesis and Reactivity
The synthesis of 6-(Aminomethyl)naphthalen-2-ol can be approached through established aminomethylation reactions of phenols, such as the Mannich or Betti reactions. These reactions offer a versatile and efficient means of introducing aminomethyl functionalities onto electron-rich aromatic rings.
Plausible Synthetic Route: The Mannich Reaction
The Mannich reaction is a three-component condensation involving a compound with an active hydrogen (in this case, 2-naphthol), formaldehyde, and a primary or secondary amine (or ammonia).[2][7][8] The reaction proceeds via the formation of an electrophilic iminium ion from formaldehyde and the amine, which then undergoes electrophilic aromatic substitution onto the activated naphthalene ring.
Caption: Plausible synthetic workflow for 6-(Aminomethyl)naphthalen-2-ol via the Mannich reaction.
Representative Experimental Protocol: Synthesis of an Aminomethylated Naphthol
The following is a representative protocol for the synthesis of a 1-aminoalkyl-2-naphthol derivative, which can be adapted for the synthesis of 6-(Aminomethyl)naphthalen-2-ol.[9]
Disclaimer: This is a general procedure and may require optimization for the specific target compound.
Reactants:
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2-Naphthol
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Formaldehyde (37% aqueous solution)
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Ammonia (aqueous solution) or an ammonium salt (e.g., ammonium chloride)
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Ethanol (solvent)
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Acid catalyst (e.g., acetic acid or hydrochloric acid)
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-naphthol in ethanol.
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In a separate beaker, prepare the iminium salt precursor by carefully adding the formaldehyde solution to a cooled solution of ammonia or the ammonium salt in ethanol. A mild acid catalyst may be added at this stage.
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Slowly add the iminium salt solution to the 2-naphthol solution with continuous stirring.
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Heat the reaction mixture to reflux and monitor the progress of the reaction using Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature.
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The product may precipitate from the solution. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure.
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The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the naphthalene ring, a singlet for the aminomethyl (-CH₂-) protons, and broad, exchangeable signals for the phenolic hydroxyl (-OH) and amino (-NH₂) protons. The aromatic region will display a complex splitting pattern characteristic of a 2,6-disubstituted naphthalene system.
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¹³C NMR: The carbon NMR spectrum will exhibit signals for the ten aromatic carbons of the naphthalene ring and one aliphatic carbon for the aminomethyl group. The carbons attached to the hydroxyl and aminomethyl groups will show characteristic chemical shifts.
Infrared (IR) Spectroscopy
The IR spectrum will provide valuable information about the functional groups present in the molecule.
Table 2: Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| 3400-3200 | O-H (Phenol) | Stretching (broad, due to hydrogen bonding) |
| 3400-3300 | N-H (Primary Amine) | Stretching (two bands for symmetric and asymmetric stretches) |
| 3100-3000 | C-H (Aromatic) | Stretching |
| 2950-2850 | C-H (Aliphatic) | Stretching |
| 1600-1450 | C=C (Aromatic) | Stretching |
| 1260-1000 | C-O (Phenol) | Stretching |
| 1650-1550 | N-H (Primary Amine) | Bending |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) would be expected to show a molecular ion peak (M⁺) at m/z = 173. A prominent fragment would likely be observed from the benzylic cleavage of the aminomethyl group. High-resolution mass spectrometry (HRMS) would confirm the elemental composition of the molecular ion.
Experimental Protocols for Physicochemical Property Determination
The following are detailed, standard laboratory protocols for determining the key physicochemical properties of a novel compound like 6-(Aminomethyl)naphthalen-2-ol.
Melting Point Determination
Principle: A small, finely powdered sample of the compound is heated slowly in a capillary tube, and the temperature range over which it melts is observed.
Procedure:
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Ensure the sample is dry and finely powdered.
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Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
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Place the capillary tube in a melting point apparatus.
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Heat the sample rapidly to a temperature about 15-20 °C below the expected melting point.
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Then, decrease the heating rate to 1-2 °C per minute.
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Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.
Aqueous Solubility Determination (Shake-Flask Method)
Principle: An excess amount of the solid compound is equilibrated with a specific volume of water at a constant temperature. The concentration of the dissolved compound in the saturated solution is then determined.
Procedure:
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Add an excess amount of the compound to a known volume of distilled water in a sealed flask.
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Agitate the flask at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
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Allow the undissolved solid to settle.
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Carefully withdraw a sample of the supernatant and filter it to remove any suspended solid particles.
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Determine the concentration of the compound in the filtrate using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
pKa Determination (Potentiometric Titration)
Principle: The compound is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture) and titrated with a standard acid or base. The pH of the solution is monitored as a function of the volume of titrant added.
Procedure:
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Accurately weigh a sample of the compound and dissolve it in a known volume of a suitable solvent.
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Place a calibrated pH electrode in the solution.
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Titrate the solution with a standardized solution of HCl (to determine the basic pKa) or NaOH (to determine the acidic pKa).
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Record the pH after each addition of the titrant.
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Plot the pH versus the volume of titrant added to generate a titration curve.
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The pKa is determined from the pH at the half-equivalence point.
Potential Applications and Signaling Pathways
Naphthol derivatives are known to exhibit a wide range of biological activities. The presence of an aminomethyl group can enhance these activities and modulate pharmacokinetic properties. While the specific biological activity of 6-(Aminomethyl)naphthalen-2-ol is not well-documented, compounds with similar structural motifs have shown potential as enzyme inhibitors, receptor ligands, or fluorescent probes. For instance, aminomethylated phenols can interact with biological targets through hydrogen bonding and electrostatic interactions.
Caption: Hypothetical signaling pathway involving 6-(Aminomethyl)naphthalen-2-ol as a receptor ligand.
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PubChem. Compound Summary for CID 11816142, 6-(aminomethyl)naphthalen-2-ol. [Link]
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PubChem. Compound Summary for CID 8663, 2-Naphthol. [Link]
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Grokipedia. Betti reaction. [Link]
- Olyaei, A., & Sadeghpour, M. (2019). Recent advances in the synthesis and synthetic applications of Betti base (aminoalkylnaphthol) and bis-Betti base derivatives. RSC advances, 9(33), 18931-18956.
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SUST Repository. Mannich Reaction. [Link]
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Brunel University Research Archive. A study of the Mannich reaction. [Link]
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Taylor & Francis Online. Synthesis and evaluation of novel 1-(((6-substitutedbenzo[d]thiazol-2-yl)amino)(heteroaryl)methyl)naphthalen-2-ol as pesticidal agents. [Link]
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